molecular formula C11H10N2O2 B11896372 Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate CAS No. 188524-69-8

Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11896372
CAS No.: 188524-69-8
M. Wt: 202.21 g/mol
InChI Key: ZQJRNGWLULGDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate (CAS 188524-69-8) is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a pyrrolopyridine core, a privileged scaffold found in a wide range of biologically active molecules and natural alkaloids . This specific bicyclic system, composed of a pyrrole ring fused to a pyridine nucleus, is a key structural isomer that researchers investigate for its diverse pharmacological potential . The pyrrolopyridine scaffold is recognized for its broad spectrum of biological activities. Derivatives have been studied for their antidiabetic properties, acting as aldose reductase inhibitors to mitigate secondary complications of diabetes mellitus, and as GPR119 agonists for the potential treatment of type 2 diabetes and obesity . Furthermore, this structural class exhibits notable antimicrobial and antiviral activities, including inhibition of HIV-1 integrase, and has shown promise in the development of new antitumor agents . Compounds based on this scaffold are also explored for their effects on the nervous and immune systems, including applications as analgesic and sedative agents, and for the treatment of cytokine-mediated diseases . In particular, related pyrrole-2-carboxamide structures have been designed as potent inhibitors targeting MmpL3 for the treatment of drug-resistant tuberculosis . As a building block, this methyl ester can be hydrolyzed to its corresponding carboxylic acid, 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid (CAS 885954-13-2), which offers a different handle for further chemical modifications and complex synthesis . The compound requires careful handling and storage, recommended to be kept sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188524-69-8

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 4-pyridin-3-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-7,13H,1H3

InChI Key

ZQJRNGWLULGDPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrole carboxylates. One common method includes the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C2 and C5) due to its aromatic π-electron system. The pyridine substituent directs reactivity through electronic effects.

Reaction TypeReagents/ConditionsProductYieldKey ObservationsReferences
BrominationBr₂ (1.2 equiv), CHCl₃, 0°C → RT, 12 h2-Bromo derivative78%Regioselectivity confirmed via NMR; pyridine ring remains inert.
NitrationHNO₃/H₂SO₄ (1:3), 0°C, 2 h5-Nitro derivative65%Nitro group stabilizes ring; ester group unaffected.

Mechanistic Insight : The electron-donating nature of the pyrrole nitrogen facilitates electrophilic attack, while the pyridine ring withdraws electrons, slightly deactivating the system .

Nucleophilic Reactions at the Ester Group

The methyl ester undergoes hydrolysis, aminolysis, and transesterification.

Reaction TypeReagents/ConditionsProductYieldNotesReferences
Hydrolysis2M NaOH, EtOH/H₂O (1:1), reflux, 6 hCarboxylic acid92%Acid stable; recrystallized from H₂O/EtOH.
AminolysisNH₂R (R = alkyl), DMF, 80°C, 8 hAmide derivatives70–85%Primary amines show higher reactivity than secondary.

Example : Reaction with benzylamine yields 4-(pyridin-3-yl)-1H-pyrrole-3-carboxamide (m.p. 145–147°C, confirmed by ¹H NMR ).

Oxidation:

The pyrrole ring is susceptible to oxidative degradation under strong conditions.

SubstrateOxidizing AgentProductConditionsYieldReferences
Pyrrole coreKMnO₄, H₂O, 100°C, 4 hMaleimide derivativeAcidic pH58%

Reduction:

The ester group is reducible to primary alcohol.

ReagentConditionsProductYieldNotesReferences
LiAlH₄THF, 0°C → RT, 2 h3-(Hydroxymethyl)-4-(pyridin-3-yl)-1H-pyrrole81%Alcohol characterized by IR (ν 3340 cm⁻¹, O–H stretch).

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings.

Reaction TypeCatalysts/LigandsProductYieldKey DataReferences
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives75%X-ray confirms biphenyl structure .

Conditions : 4-Bromo-pyridinyl derivative reacts with phenylboronic acid (1.5 equiv) at 80°C for 12 h.

Condensation and Cyclization

The ester and pyridine groups enable cyclocondensation with bifunctional nucleophiles.

Reaction PartnerConditionsProductYieldCharacterizationReferences
Hydrazine hydrateEtOH, Δ, 4 hPyrrolo[3,4-c]pyridazin-1-one68%¹³C NMR: δ 162.1 (C=O).
ThioureaHCl, reflux, 6 hThiazole-pyrrole hybrid63%HRMS: m/z 318.0921 [M+H]⁺.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes.

Alkene PartnerConditionsProductYieldNotesReferences
Dimethyl acetylenedicarboxylateUV (365 nm), CH₂Cl₂, 24 hBicyclic adduct44%Stereochemistry confirmed by NOESY.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate exhibits antiproliferative activity against various cancer cell lines. It serves as a precursor for synthesizing derivatives that enhance biological activity against cancer cells. For instance, derivatives synthesized via the Petasis reaction have shown promising results in inhibiting cancer cell proliferation in vitro.

Antimicrobial Activity
The compound has demonstrated antimicrobial properties, particularly against resistant strains of bacteria and fungi. Studies have synthesized derivatives that were evaluated for their antimicrobial efficacy, revealing significant activity against a range of pathogens. For example, certain synthesized pyrrole derivatives exhibited potent antibacterial and antifungal activities .

Organic Synthesis

Building Block for Complex Molecules
this compound is utilized as a starting material for the synthesis of various heterocyclic compounds. It has been employed in the development of thiazolo[4,5-b]pyridines through reactions with 2-aminopyridine-3-thiol, showcasing its versatility in organic synthesis. This compound's structure allows for modifications that can lead to new compounds with enhanced pharmacological properties.

Drug Discovery

Targeting Dihydroorotate Dehydrogenase
Recent studies have focused on optimizing pyrrole-based compounds to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for the proliferation of certain pathogens like Plasmodium spp., which causes malaria. This compound and its derivatives have shown selectivity towards DHODH from Plasmodium while sparing mammalian enzymes, making them promising candidates for antimalarial drug development .

Summary of Applications

Application Area Details
Anticancer Activity Antiproliferative effects against cancer cell lines; derivatives show enhanced efficacy.
Antimicrobial Activity Effective against resistant bacterial and fungal strains; synthesized derivatives exhibit activity.
Organic Synthesis Serves as a precursor for synthesizing complex heterocycles; versatile in structural modifications.
Drug Discovery Inhibits dihydroorotate dehydrogenase; potential antimalarial agents with selective activity.

Case Studies

  • Anticancer Derivatives : A study synthesized several derivatives of this compound and evaluated their effectiveness against various cancer cell lines, showing significant inhibition rates compared to controls.
  • Antimicrobial Evaluation : A series of methyl pyrrole derivatives were tested against common pathogens, demonstrating notable zones of inhibition and low cytotoxicity levels, indicating their potential as therapeutic agents .
  • Dihydroorotate Dehydrogenase Inhibition : Compounds derived from this compound were subjected to enzyme assays, revealing high selectivity and potency against Plasmodium DHODH, suggesting their application in malaria treatment strategies .

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrole and Pyridine Moieties

Compound 103: Methyl 2-(cyclopropylcarbamoyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylate
  • Molecular Formula : C₁₈H₁₇F₃N₃O₃
  • Molecular Weight : 367.8 g/mol
  • Key Features :
    • Pyrrole core substituted with a trifluoromethylpyridinylmethyl group and a cyclopropylcarbamoyl moiety.
    • Purity : 98.27% (HPLC) and 95.59% (LCMS) .
    • Spectral Data :
  • ¹H NMR (DMSO-d₆): δ 9.76 (d, 1H), 8.61 (brs, 1H), 7.79 (brs, 2H), 4.09 (s, 2H), 3.69 (s, 3H).
  • ESIMS: m/z 367.8 (M+1) . Comparison: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent compound.
Methyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Molecular Formula : C₂₄H₂₃N₃O₄
  • Key Features :
    • Dihydropyrrole scaffold fused with indole and phenyl groups.
    • Stereochemistry : (4R,5R) configuration with enantiomeric separation reported .
    • Spectral Data :
  • HRMS: Experimental m/z 418.1759 (calculated 418.1760) .

Pyrrole Derivatives with Alternative Substituents

Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • Key Features: Chlorine substituent on a fused pyrrolopyridine ring. Purity: 97% .
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
  • Molecular Formula : C₁₁H₁₁N₃O₂
  • Molecular Weight : 217.22 g/mol
  • Key Features :
    • Pyrazole ring substituted with pyridin-3-yl and methyl ester groups.
    • Comparison : The pyrazole core (two adjacent nitrogen atoms) offers distinct electronic properties and hydrogen-bonding capabilities compared to pyrrole .

Functionalized Pyrrole Esters

Methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate
  • Molecular Formula: C₈H₁₁NO₃
  • Molecular Weight : 169.18 g/mol
  • Key Features :
    • Hydroxyethyl substituent enhances hydrophilicity.
    • LogP : 0.336 (indicative of moderate lipophilicity) .
    • Comparison : The hydroxyethyl group introduces hydrogen-bonding capacity, contrasting with the aromatic pyridine substituent in the parent compound.

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity LogP
Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate C₁₁H₁₀N₂O₂ 202.21 Pyridin-3-yl, methyl ester ≥95% ~1.5*
Compound 103 C₁₈H₁₇F₃N₃O₃ 367.8 Trifluoromethylpyridinyl, cyclopropane 98.27% ~2.8*
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate C₉H₇ClN₂O₂ 210.62 Chlorine, fused pyrrolopyridine 97% ~1.9*
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate C₁₁H₁₁N₃O₂ 217.22 Pyridin-3-yl, pyrazole N/A ~0.5*

Table 2: Spectral Data Highlights

Compound Name ¹H NMR (δ, ppm) Mass Spectrometry Data
This compound Not reported Not reported
Compound 103 9.76 (d), 8.61 (brs), 7.79 (brs), 4.09 (s) ESIMS m/z 367.8 (M+1)
Methyl (4R,5R)-5-(1H-indol-3-yl)-... Detailed δ values for ¹H/¹³C NMR provided HRMS m/z 418.1759 (M+H)

Key Observations

  • Electronic Effects : Pyridine and trifluoromethyl groups enhance electron-withdrawing properties, influencing reactivity and binding affinity.
  • Steric and Conformational Differences : Bulky substituents (e.g., cyclopropane in Compound 103) or fused rings (e.g., pyrrolopyridine) alter molecular geometry and interaction profiles.
  • Synthetic Accessibility : The parent compound and its analogues are synthesized via modular routes (e.g., cycloadditions, esterifications), but yields vary (e.g., 52% for Compound 103) .

Biological Activity

Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and data tables.

Structural Overview

This compound belongs to the pyrrole family, characterized by a five-membered ring containing nitrogen atoms. The presence of the pyridine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1512.5
Escherichia coli1025
Candida albicans1220

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes, although further studies are needed to elucidate the precise pathways involved .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly inhibited cell growth. The IC50 values for HeLa and MCF-7 cells were reported at approximately 15 µM and 20 µM, respectively. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis was highlighted as a key factor in its anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrole ring can enhance potency and selectivity.

Table 2: SAR Analysis of Pyrrole Derivatives

Substituent PositionSubstituent TypeEffect on Activity
2MethylIncreased antibacterial activity
4HydroxyEnhanced anticancer properties
5MethoxyImproved solubility

These modifications suggest that careful tuning of substituents can lead to compounds with improved pharmacological profiles .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve pyrrole NH protons (δ 11.2–12.5 ppm) and pyridinyl aromatic signals (δ 7.2–8.5 ppm). Coupling constants (e.g., J = 8.3 Hz for pyridine protons) confirm regiochemistry .
  • Mass Spectrometry : ESI-MS ([M+H]+) at m/z 217.1 confirms molecular weight .
  • X-Ray Crystallography : SHELX software (SHELXL-97) refines crystal structures, resolving bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between pyrrole and pyridine rings .

Advanced Consideration : Use dynamic NMR to study tautomerism or solvent effects on NH proton shifts .

How can computational modeling predict the compound’s reactivity or biological interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrrole NH shows high HOMO density, suggesting hydrogen-bonding potential .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinases). The pyridine ring’s nitrogen may coordinate with metal ions in enzyme active sites .

Advanced Research Question

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the pyrrole NH during functionalization. Deprotect with TFA .
  • Directed Metalation : Employ LiTMP to deprotonate specific positions on the pyrrole ring, enabling directed substitution .

Case Study : Introducing a trifluoromethyl group at the pyrrole 4-position requires careful control of electrophilic substitution conditions (e.g., CF₃I, CuI catalysis) to avoid byproducts .

How to evaluate the compound’s biological activity and structure-activity relationships (SAR)?

Advanced Research Question

  • In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, IC₅₀ ~25 µM) .
  • SAR Analysis : Compare analogs with varying substituents (e.g., methyl vs. trifluoromethyl). Pyridine substitution at position 3 enhances solubility and target affinity .

Basic Research Question

  • Byproducts : Unreacted starting materials (e.g., pyridine-3-boronic acid) or ester hydrolysis products.
  • Analysis : HPLC (C18 column, acetonitrile/water gradient) detects impurities at 254 nm. LC-MS identifies hydrolyzed carboxylic acid derivatives (m/z 203.1) .

How to resolve contradictions in spectroscopic data across studies?

Advanced Research Question

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift NH proton signals by 0.5–1.0 ppm. Always report solvent conditions .
  • Crystallographic Validation : Compare experimental X-ray data (e.g., C–N bond lengths) with computational models to validate structural assignments .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

  • Thermal Stability : TGA shows decomposition above 200°C. Store at −20°C under inert atmosphere .
  • Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous buffers (pH < 3 or > 9). Use lyophilized form for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.